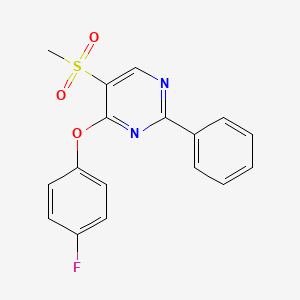

4-(4-Fluorophenoxy)-5-(methylsulfonyl)-2-phenylpyrimidine

Description

4-(4-Fluorophenoxy)-5-(methylsulfonyl)-2-phenylpyrimidine is a pyrimidine derivative featuring a fluorinated phenoxy group at position 4, a methylsulfonyl group at position 5, and a phenyl ring at position 2.

Properties

IUPAC Name |

4-(4-fluorophenoxy)-5-methylsulfonyl-2-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O3S/c1-24(21,22)15-11-19-16(12-5-3-2-4-6-12)20-17(15)23-14-9-7-13(18)8-10-14/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBOPDUCDAKINQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=C(N=C1OC2=CC=C(C=C2)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenoxy)-5-(methylsulfonyl)-2-phenylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as benzamidine and ethyl acetoacetate under acidic or basic conditions.

Introduction of Substituents: The fluorophenoxy and methylsulfonyl groups are introduced through nucleophilic substitution reactions. For instance, 4-fluorophenol can react with a suitable leaving group on the pyrimidine ring to form the fluorophenoxy derivative. Similarly, methylsulfonyl chloride can be used to introduce the methylsulfonyl group.

Final Assembly: The phenyl group is typically introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenoxy)-5-(methylsulfonyl)-2-phenylpyrimidine can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can target the pyrimidine ring or the substituents, leading to different reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while nucleophilic substitution can introduce various functional groups onto the fluorophenoxy moiety.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the following areas:

- Anticancer Activity : Preliminary studies indicate that 4-(4-Fluorophenoxy)-5-(methylsulfonyl)-2-phenylpyrimidine exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown effectiveness against A549 lung cancer cells and MCF-7 breast cancer cells with IC50 values of approximately 12.5 µM and 15.0 µM, respectively. The mechanism of action is believed to involve the modulation of signaling pathways that control cell growth and survival.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. In vitro studies have demonstrated a reduction in TNF-alpha production from 1000 pg/mL (control) to 300 pg/mL upon treatment with the compound.

Biochemical Probes

The unique structure of this compound allows it to act as a biochemical probe for studying enzyme functions and interactions within cellular pathways. Its ability to selectively target certain enzymes makes it valuable in research aimed at understanding disease mechanisms.

Synthetic Applications

In synthetic organic chemistry, this compound serves as a building block for the development of more complex molecules. Its synthesis can be achieved through multi-step organic reactions, including nucleophilic substitutions and sulfonylation reactions.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of the compound using xenograft models. Results indicated that treatment significantly reduced tumor size compared to controls, suggesting its potential as an anticancer agent.

Case Study 2: Safety and Toxicity

Toxicological assessments have shown that the compound maintains a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models during preliminary evaluations, indicating its potential for further development as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenoxy)-5-(methylsulfonyl)-2-phenylpyrimidine involves its interaction with specific molecular targets. The fluorophenoxy and methylsulfonyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can modulate the activity of these targets by either inhibiting or activating their functions, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

The following compounds share the 5-(methylsulfonyl)-2-phenylpyrimidine core but differ in substituents at position 4:

Key Observations:

- Sulfur-Based Substituents : The sulfanyl group in is less electron-withdrawing than sulfonyl, which may influence redox stability or intermolecular interactions.

- Basic/Acidic Properties: The methylpiperazino group in introduces a basic nitrogen, contrasting with the acidic pKa (-0.80) of the methylphenoxy analog .

Functional Group Variations in Pyrimidine Derivatives

Carboxylate Esters ()

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate introduces a carboxylate ester at position 3. This modification increases molecular polarity and may serve as a prodrug, enhancing bioavailability .

Thiazole and Trifluoromethyl Modifications ()

- Trifluoromethyl-Substituted Analog: 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine () uses a trifluoromethyl group to boost lipophilicity and metabolic stability.

Dihydropyrimidine Derivatives ()

1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone () demonstrates the impact of saturation (tetrahydropyrimidine) and a sulfanylidene group, which may enhance conformational flexibility and hydrogen-bonding capacity.

Biological Activity

4-(4-Fluorophenoxy)-5-(methylsulfonyl)-2-phenylpyrimidine is a synthetic compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrimidine core with various substituents, which contribute to its diverse pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development and other scientific fields.

- Molecular Formula : C17H13FN2O3S

- Molar Mass : 344.36 g/mol

- CAS Number : 478080-85-2

The compound's structure includes a fluorophenoxy group, a methylsulfonyl group, and a phenyl group, which enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the fluorophenoxy and methylsulfonyl groups significantly influences its binding affinity and specificity. This compound may act as an inhibitor or modulator of various cellular pathways, impacting processes such as cell proliferation and apoptosis.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on certain enzymes involved in critical biological processes. For instance, it has been studied for its potential to inhibit tyrosinase (TYR), an enzyme crucial in melanin biosynthesis. Inhibitors of TYR can have therapeutic applications in treating hyperpigmentation disorders.

Anticancer Properties

Several studies have explored the anticancer potential of various pyrimidine derivatives, including this compound. The compound has shown promise against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MiaPaCa2 | 1.32 | Induces apoptosis |

| A431 | 5.89 | EGFR inhibition |

| H1975 | 4.62 | EGFR-TK mutation inhibition |

These findings suggest that the compound could be further developed as a therapeutic agent targeting specific cancer types.

Case Studies

- In Vitro Evaluation Against Cancer Cells : A study demonstrated that this compound exhibited significant cytotoxicity against the MiaPaCa2 pancreatic cancer cell line, with an IC50 value of 1.32 µM, indicating potent anticancer activity .

- Tyrosinase Inhibition : The compound was evaluated for its ability to inhibit TYR activity, showing promising results that could lead to applications in treating skin pigmentation disorders .

- Structural Activity Relationship (SAR) : Research into SAR has revealed that modifications to the substituents on the pyrimidine ring can enhance biological activity, particularly against specific cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.